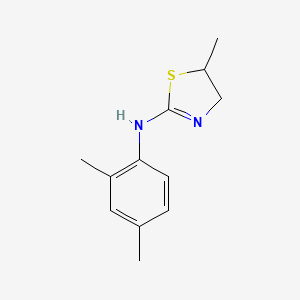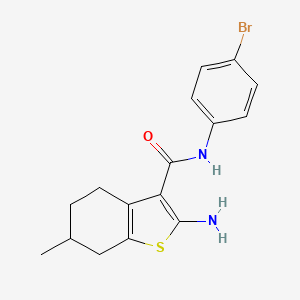![molecular formula C14H9BrCl2N2OS B4925570 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)
3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDCRB, and it is a potent inhibitor of the enzyme known as calcium-dependent protein kinase 1 (CDPK1).
Wirkmechanismus
The mechanism of action of 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves the inhibition of the enzyme calcium-dependent protein kinase 1 (CDPK1). This enzyme is essential for the survival of parasites, and its inhibition leads to the disruption of various cellular processes. In cancer cells, the inhibition of CDPK1 leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide are mainly related to its inhibition of CDPK1. This inhibition leads to the disruption of various cellular processes, including the regulation of calcium signaling, cell division, and cell motility. In parasites, this inhibition leads to the disruption of the parasite's life cycle, which ultimately leads to their death. In cancer cells, the inhibition of CDPK1 leads to the suppression of tumor growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and specificity towards CDPK1. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide. One of the main areas of research is the development of more potent and specific inhibitors of CDPK1. In addition, the potential applications of this compound in the treatment of other diseases such as cancer and autoimmune disorders are also being explored. Furthermore, the development of new methods for the synthesis of this compound and its derivatives is also an area of active research.
Synthesemethoden
The synthesis of 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves a series of steps that include the reaction of 3,5-dichloroaniline with carbon disulfide to form 3,5-dichlorophenyl isothiocyanate. This intermediate is then reacted with 3-bromobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields. In the field of parasitology, this compound has been shown to be effective against the parasites that cause diseases such as malaria and toxoplasmosis. In addition, it has also been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
3-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2OS/c15-9-3-1-2-8(4-9)13(20)19-14(21)18-12-6-10(16)5-11(17)7-12/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXZEVOGDNDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4925494.png)
![3-chloro-4-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4925498.png)
![1,1'-(1,4-piperazinediyl)bis[3-(3-ethyl-5-methylphenoxy)-2-propanol]](/img/structure/B4925499.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4925510.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4925521.png)


![2-[3-(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4925547.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B4925560.png)
![3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4925564.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)
